Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy- is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as PD 153035 and is a potent inhibitor of the epidermal growth factor receptor (EGFR).
Mécanisme D'action
PD 153035 binds to the ATP-binding site of EGFR and inhibits its tyrosine kinase activity. This results in the inhibition of downstream signaling pathways that promote cell growth and survival. PD 153035 also induces the internalization and degradation of EGFR, leading to a decrease in the number of receptors on the cell surface.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, PD 153035 has been shown to have other biochemical and physiological effects. The compound has been shown to inhibit platelet aggregation and reduce the production of reactive oxygen species. PD 153035 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
PD 153035 is a potent and selective inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in cancer and other diseases. However, the compound has some limitations for lab experiments. PD 153035 is not very soluble in water, which can make it difficult to prepare solutions for in vitro experiments. The compound also has poor bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on PD 153035. One area of interest is the development of more potent and selective inhibitors of EGFR. Another area of interest is the investigation of the combination of PD 153035 with other anti-cancer agents to enhance its effectiveness. Additionally, the potential applications of PD 153035 in other diseases, such as inflammatory disorders, should be explored.
Méthodes De Synthèse
The synthesis of PD 153035 involves several steps, including the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with 2-amino-4-methoxypyridine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to form the intermediate, which is further reacted with 2-chloro-4-nitroaniline to form the final product PD 153035.
Applications De Recherche Scientifique
PD 153035 has been extensively studied for its potential applications in cancer therapy. The compound has been shown to be a potent inhibitor of EGFR, which is a transmembrane receptor that plays a critical role in the regulation of cell growth and differentiation. Overexpression of EGFR has been observed in many types of cancer, including lung, breast, and colon cancer. Inhibition of EGFR by PD 153035 has been shown to inhibit cancer cell growth and induce apoptosis.
Propriétés
16688-22-5 | |
Formule moléculaire |
C20H21N3O2 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
3-[2-(dimethylamino)phenyl]-5-methoxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C20H21N3O2/c1-22(2)16-9-5-4-7-13(16)14-11-12-23-19(14)21-18-15(20(23)24)8-6-10-17(18)25-3/h4-10,14H,11-12H2,1-3H3 |
Clé InChI |
VCUMKFKKKDCQKO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC=C1C2CCN3C2=NC4=C(C3=O)C=CC=C4OC |
SMILES canonique |
CN(C)C1=CC=CC=C1C2CCN3C2=NC4=C(C3=O)C=CC=C4OC |
Synonymes |
3-[2-(Dimethylamino)phenyl]-2,3-dihydro-5-methoxypyrrolo[2,1-b]quinazolin-9(1H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.